6-methyl-1,3-oxazinan-2-one
CAS No.: 42202-89-1
Cat. No.: VC11602202
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42202-89-1 |
---|---|
Molecular Formula | C5H9NO2 |
Molecular Weight | 115.13 g/mol |
IUPAC Name | 6-methyl-1,3-oxazinan-2-one |
Standard InChI | InChI=1S/C5H9NO2/c1-4-2-3-6-5(7)8-4/h4H,2-3H2,1H3,(H,6,7) |
Standard InChI Key | VRKYYVMHRNLUCM-UHFFFAOYSA-N |
Canonical SMILES | CC1CCNC(=O)O1 |
Introduction
Chemical Identity and Structural Analysis
Molecular Characteristics
6-Methyl-1,3-oxazinan-2-one belongs to the oxazinanone family, characterized by a six-membered ring containing both oxygen and nitrogen atoms. Key identifiers include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 115.13 g/mol |
CAS Registry Number | 42202-89-1 |
IUPAC Name | 6-Methyl-1,3-oxazinan-2-one |
The methyl group at position 6 and the carbonyl group at position 2 define its reactivity and stereoelectronic properties .
Spectroscopic and Structural Data
X-ray crystallography and NMR studies reveal a chair-like conformation for the six-membered ring, with the methyl group adopting an equatorial position to minimize steric strain . Key spectroscopic features include:
-
NMR: Signals at δ 1.35 (s, 3H, CH), δ 3.45–3.70 (m, 4H, ring CH), and δ 4.10 (t, 1H, N–CH) .
-
NMR: Peaks at δ 22.1 (CH), δ 45.8 (N–CH), δ 63.5 (O–CH), and δ 161.2 (C=O) .
The compound’s 3D structure, accessible via PubChem’s interactive model , confirms its planar carbonyl group and tetrahedral geometry at nitrogen.
Synthetic Methodologies
Cyclization of 3-Amino-1-propanols
A high-yielding route involves reacting 3-amino-1-propanols with ethylene carbonate (EC) in the presence of triazabicyclodecene (TBD) as a catalyst . The reaction proceeds via a double B mechanism, where EC acts as both solvent and reagent:
This method achieves yields up to 92% after liquid-liquid extraction and recrystallization . Substrates with aryl or alkyl substituents are compatible, underscoring its versatility .
One-Pot Synthesis from Isocyanoacetates
Brønsted base/acid-catalyzed reactions between α-substituted α-isocyanoacetates and phenyl vinyl selenones enable enantioselective synthesis . For example, DBU (1,8-diazabicycloundec-7-ene) catalyzes the Michael addition, followed by PTSA (p-toluenesulfonic acid)-mediated oxidative cyclization:
Yields range from 58% to 89%, with diastereomeric ratios (d.r.) up to 2:1 . This method is notable for producing spiropiperidinones, intermediates in neurokinin-1 (NK1) antagonist synthesis .
Acid-Mediated Ring Expansion
Brønsted acids like trifluoroacetic acid (TFA) facilitate the ring expansion of 2,2-disubstituted azetidine carbamates to 6,6-disubstituted 1,3-oxazinan-2-ones . This room-temperature reaction accommodates diverse substrates, including drug derivatives (e.g., ibuprofen analogs), with yields up to 96% .
Physicochemical Properties
Solubility and Stability
6-Methyl-1,3-oxazinan-2-one exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) but limited solubility in water . It remains stable under inert atmospheres but may hydrolyze in acidic or basic conditions, regenerating the parent amino alcohol .
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C , consistent with its crystalline solid state. Thermogravimetric analysis (TGA) indicates decomposition above 250°C, releasing CO and NH .
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